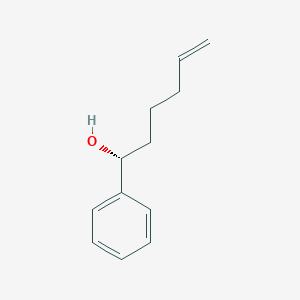
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromine atom, a methoxymethoxy group, a nitro group, and a tetrazole ring attached to the chromenone core. It is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multiple steps:
Methoxymethoxylation: The methoxymethoxy group can be introduced by reacting the brominated intermediate with methoxymethyl chloride in the presence of a base like sodium hydride.
Nitration: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Tetrazole Formation: The tetrazole ring is formed by reacting the nitrated intermediate with sodium azide in the presence of a suitable catalyst, such as copper sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure consistency and safety.
化学反应分析
Types of Reactions
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
科学研究应用
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactive nature.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
作用机制
The mechanism of action of 6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and tetrazole ring are key functional groups that contribute to its biological activity by participating in redox reactions and binding to active sites on proteins.
相似化合物的比较
Similar Compounds
6-Bromo-7-methoxy-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the methoxymethoxy group.
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-imidazol-5-YL)-2H-chromen-2-one: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, distinguishes it from many other chromenone derivatives and contributes to its potential as a versatile compound in scientific research.
属性
分子式 |
C12H8BrN5O6 |
|---|---|
分子量 |
398.13 g/mol |
IUPAC 名称 |
6-bromo-7-(methoxymethoxy)-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H8BrN5O6/c1-22-4-23-10-7(13)3-5-2-6(11-14-16-17-15-11)12(19)24-9(5)8(10)18(20)21/h2-3H,4H2,1H3,(H,14,15,16,17) |
InChI 键 |
YONWFCSAIHPXGY-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C3=NNN=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


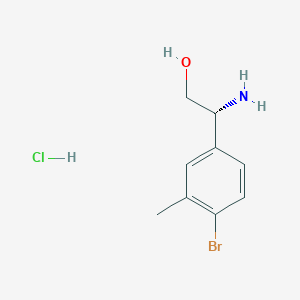
![4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)
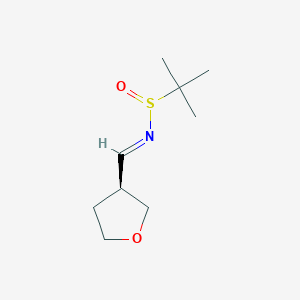
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
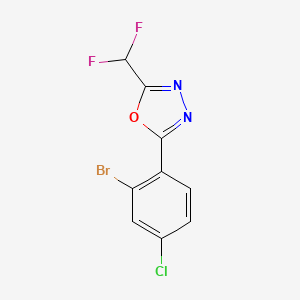
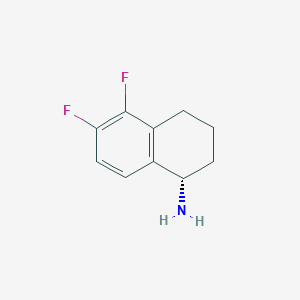

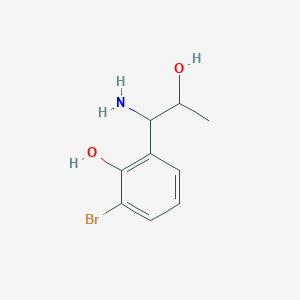

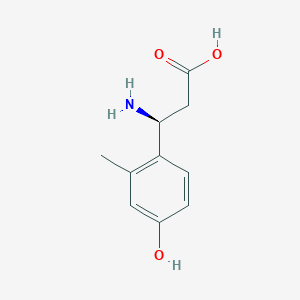
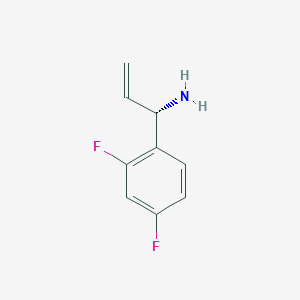
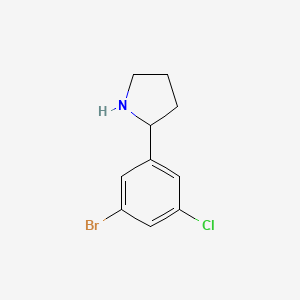
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
